![molecular formula C14H11NO4 B5561644 4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

4-[(phenoxycarbonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

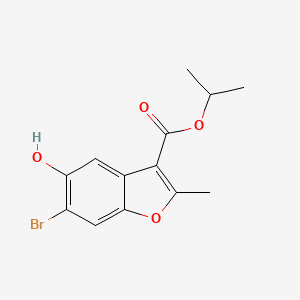

4-[(phenoxycarbonyl)amino]benzoic acid, also known as PhABA, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. This compound is a derivative of benzoic acid, and its unique structure has made it a subject of interest for researchers in various fields.

Scientific Research Applications

Chemical Synthesis and Characterization

4-[(Phenoxycarbonyl)amino]benzoic acid and its derivatives are significant in chemical synthesis, serving as precursors or intermediates in the production of complex molecules. Studies have demonstrated their roles in:

Enzymatic Oxidative Polymerization : A study focused on the enzymatic oxidative polymerization of a derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), highlighting its potential in creating polymers with specific properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015) Kumbuletal.,2015Kumbul et al., 2015Kumbuletal.,2015.

Biosynthesis of Natural Products : The role of similar compounds in the biosynthesis of natural products, such as 3-amino-5-hydroxy benzoic acid (3,5-AHBA)-derived compounds, showcases their utility in generating bioactive molecules (Kang, Shen, & Bai, 2012) Kangetal.,2012.

Biological Studies

Derivatives of this compound have been utilized in biological studies, particularly in understanding enzyme functions and receptor interactions:

- Photoaffinity Labeling of Enzymes : The use of photoactive benzoic acid derivatives to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), highlighting their importance in studying enzyme-substrate interactions (Xiong, Bernardi, Bratton, Ward, Battaglia, Finel, Drake, & Radominska-Pandya, 2006) Xiongetal.,2006.

Biosensors and Detection Tools

This compound derivatives have been instrumental in developing biosensors and detection tools for environmental and biological applications:

- Development of Biosensors : Research on constructing synthetic biosensors for detecting benzoic acid derivatives demonstrates the potential of these compounds in environmental monitoring and microbial strain optimization (Castaño-Cerezo, Fournié, Urban, Faulon, & Truan, 2020) Castan~o−Cerezoetal.,2020Castaño-Cerezo et al., 2020Castan~o−Cerezoetal.,2020.

Environmental Applications

The study of this compound derivatives extends to environmental science, particularly in the degradation and analysis of pollutants:

- Treatment of Herbicides Using Membrane Bioreactor Technology : Investigations into the efficacy of membrane bioreactor technology in breaking down phenoxyacetic and benzoic acid herbicides underline the environmental applications of these compounds (Ghoshdastidar & Tong, 2013) Ghoshdastidar & Tong, 2013.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(phenoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)10-6-8-11(9-7-10)15-14(18)19-12-4-2-1-3-5-12/h1-9H,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMFAZIYCUICPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)

![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)